molecular formula C8H10N2O B15149492 2-Amino-1-phenylethanone oxime

2-Amino-1-phenylethanone oxime

Cat. No.: B15149492
M. Wt: 150.18 g/mol
InChI Key: DUUBUZSEBKJTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-phenylethanone oxime is a versatile chemical compound with a wide range of applications in scientific research. It is known for its role in organic synthesis and its potential use in various fields such as pharmacology, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-phenylethanone oxime typically involves the reaction of 2’-Aminoacetophenone with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in a mixture of distilled water and ethanol at a temperature of 60°C. The resulting product is then purified through crystallization using dichloromethane and hexanes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-phenylethanone oxime undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of Schiff bases and other derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as aldehydes and ketones for Schiff base formation

Major Products

The major products formed from these reactions include nitroso compounds, amines, and Schiff bases, which have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Amino-1-phenylethanone oxime has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its antimicrobial properties and potential use as an antimicrobial agent.

    Medicine: Explored for its potential as a drug intermediate and its role in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Amino-1-phenylethanone oxime involves its ability to form stable complexes with metal ions and its participation in various organic reactions. The compound’s molecular targets and pathways include the formation of Schiff bases and the activation of carbonyl groups, which facilitate further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with similar structural features but different applications.

    Aminoacetophenone oxime derivatives: Compounds with similar functional groups and biological activities.

Uniqueness

2-Amino-1-phenylethanone oxime is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in scientific research .

Properties

IUPAC Name

N-(2-amino-1-phenylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUBUZSEBKJTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.